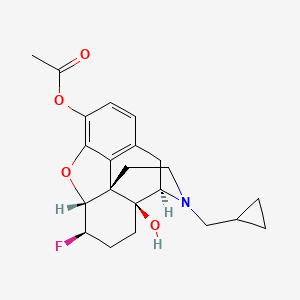

3-Acetyl-6-deoxy-6-fluoronaltrexone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

94696-53-4 |

|---|---|

Molecular Formula |

C22H26FNO4 |

Molecular Weight |

387.4 g/mol |

IUPAC Name |

[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-7-fluoro-4a-hydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate |

InChI |

InChI=1S/C22H26FNO4/c1-12(25)27-16-5-4-14-10-17-22(26)7-6-15(23)20-21(22,18(14)19(16)28-20)8-9-24(17)11-13-2-3-13/h4-5,13,15,17,20,26H,2-3,6-11H2,1H3/t15-,17-,20+,21+,22-/m1/s1 |

InChI Key |

ZCCDUPABBHUDLO-VSHLJNTCSA-N |

SMILES |

CC(=O)OC1=C2C3=C(CC4C5(C3(CCN4CC6CC6)C(O2)C(CC5)F)O)C=C1 |

Isomeric SMILES |

CC(=O)OC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4CC6CC6)[C@@H](O2)[C@@H](CC5)F)O)C=C1 |

Canonical SMILES |

CC(=O)OC1=C2C3=C(CC4C5(C3(CCN4CC6CC6)C(O2)C(CC5)F)O)C=C1 |

Other CAS No. |

94696-53-4 |

Synonyms |

3-acetyl-6-deoxy-6-fluoronaltrexone 3-acetylcyclofoxy |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Chemical Synthesis of 3-Acetyl-6-deoxy-6-fluoronaltrexone

The non-radioactive synthesis of this compound lays the groundwork for its radiolabeled analog. This process involves modifying the naltrexone (B1662487) molecule to introduce a fluorine atom at the 6-position and an acetyl group at the 3-position.

The synthesis begins with naltrexone, a derivative of oxymorphone where the methyl group on the tertiary amine is replaced by a cyclopropylmethyl group. wikipedia.org The structure of naltrexone itself is complex, being an organic heteropentacyclic compound. nih.gov The synthetic approach often involves the strategic protection and derivatization of functional groups on the naltrexone scaffold to direct the fluorination to the desired position.

A key strategy involves the derivatization of the 6-keto group of naltrexone. The high tendency for enolization of this ketone can activate the neighboring 7-axial hydrogen, which can influence reactions at other parts of the molecule. nii.ac.jp For the introduction of fluorine at the 6-position, a common precursor strategy is the creation of a good leaving group at this position that can be subsequently displaced by a fluoride (B91410) ion. This often involves converting the 6-keto group into a hydroxyl group, which can then be transformed into a more reactive species like a mesylate or triflate. nii.ac.jp For instance, a diastereoselective reduction of the ketone can yield an alcohol, which is then mesylated to create a suitable leaving group for a substitution reaction. nii.ac.jp

The introduction of the fluorine atom is a critical step and is typically achieved through nucleophilic substitution reactions. ucla.edu Given the poor nucleophilicity and high basicity of the fluoride ion, these reactions present significant challenges. ucla.edu To overcome this, chemists have developed various strategies, including the use of specialized fluorinating agents and the careful optimization of reaction conditions. ucla.edu

One common method for fluorination is the use of diethylaminosulfur trifluoride (DAST) or similar deoxofluorinating agents. taylorfrancis.com Another approach involves the treatment of a sulfonate ester precursor, such as a triflate, with a fluoride salt like tetrabutylammonium (B224687) fluoride (TBAF). taylorfrancis.com The reaction mechanism for this is typically an SN2 displacement, where the fluoride ion attacks the carbon atom bearing the leaving group. uchicago.edu The choice of solvent is crucial, with dipolar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (B52724) (CH3CN) being preferred to enhance the nucleophilicity of the fluoride ion. uchicago.edu

The stereochemistry of the final product is of paramount importance, as different stereoisomers can have vastly different biological activities. The synthesis of this compound requires control over the stereocenter at the 6-position. During the nucleophilic substitution to introduce the fluorine atom, an inversion of stereochemistry is expected if the reaction proceeds via an SN2 mechanism. uchicago.edu

Therefore, the stereochemistry of the precursor molecule directly influences the stereochemistry of the final product. For instance, starting with a precursor where the leaving group at the 6-position is in the α-configuration would lead to the formation of the 6-β-fluoro product. The synthesis often aims for a specific stereoisomer, and this is achieved through the use of stereoselective reactions and chiral starting materials. mdpi.com The inherent stereochemistry of the morphinan (B1239233) skeleton of naltrexone provides a rigid framework that can help to direct the approach of reagents and influence the stereochemical outcome of reactions. researchgate.net

Radiosynthesis of [18F]this compound

The radiosynthesis of [18F]this compound, also known as [18F]3-acetylcyclofoxy, is crucial for its use in positron emission tomography (PET). nih.gov This process involves incorporating the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) into the molecule.

High specific activity is a critical requirement for PET radiotracers to minimize the mass of the injected compound. To achieve this, "no-carrier-added" (NCA) radiosynthesis methods are employed, where the amount of non-radioactive ("cold") fluorine is minimized. nih.gov

A common approach begins with reactor-produced [¹⁸F]fluoride. nih.gov The aqueous solution of [¹⁸F]fluoride obtained from the cyclotron target is typically treated with a phase transfer catalyst, such as Kryptofix 2.2.2. in the presence of a base like potassium carbonate, or with a bulky cation like tetraethylammonium (B1195904) (TEA). uchicago.edunih.gov This enhances the solubility and nucleophilicity of the fluoride ion in organic solvents. uchicago.edu The water is then carefully removed through azeotropic distillation with acetonitrile. uchicago.edu

| Radiosynthesis Parameter | Reported Value |

| Radiochemical Yield (decay corrected) | 35% nih.gov |

| Specific Activity | 25 Ci/mmol nih.gov |

| Total Synthesis Time | 60 min nih.gov |

The core of the radiosynthesis of [¹⁸F]this compound is a nucleophilic substitution reaction. nih.gov A highly effective method utilizes an SN2 displacement of a leaving group on a secondary triflate precursor. nih.gov Triflates (trifluoromethanesulfonates) are excellent leaving groups, making the substitution reaction more facile. scirp.orgnih.gov

The process involves reacting the dried, activated [¹⁸F]fluoride (such as [¹⁸F]TEA-F) with the 3-acetyl-6-trifluoromethanesulfonyloxy-naltrexone precursor. nih.gov This reaction is typically carried out in an aprotic solvent at an elevated temperature to facilitate the displacement. scirp.org Following the reaction, the crude product is purified using high-performance liquid chromatography (HPLC) to isolate the desired [¹⁸F]this compound with high radiochemical purity. nih.gov

Advancements in the Synthesis of this compound: A Potent Radioligand for Opioid Receptor Imaging

The chemical compound this compound, a fluorinated analog of the opioid antagonist naltrexone, has garnered significant interest as a potential radioligand for in vivo imaging of opioid receptors using Positron Emission Tomography (PET). Its synthesis, particularly in its radiolabeled form ([¹⁸F]this compound, also known as [¹⁸F]3-acetylcyclofoxy), presents unique challenges and opportunities in the field of radiopharmaceutical chemistry. This article delves into the synthetic methodologies, precursor chemistry, and the critical aspects of optimizing its production for research applications, including the burgeoning field of automated radiosynthesis.

3 Optimization of Radiochemical Yield and Purity for Research Applications

The successful application of [¹⁸F]this compound in research, particularly in preclinical and clinical PET imaging, is critically dependent on achieving high radiochemical yield (RCY), purity, and specific activity. Optimization of these parameters is a multi-faceted process involving careful consideration of reaction conditions, purification methods, and precursor quality.

A foundational method for the radiosynthesis of [¹⁸F]3-acetylcyclofoxy involves the nucleophilic substitution (Sₙ2) of a secondary triflate precursor with [¹⁸F]fluoride. In a key study, a decay-corrected radiochemical yield of 35% was achieved after High-Performance Liquid Chromatography (HPLC) purification, with a specific activity of 25 Ci/mmol within a total synthesis time of 60 minutes. mdpi.com The synthesis utilized reactor-produced [¹⁸F]fluoride as its tetraethylammonium (TEA) salt. mdpi.com

Further optimization strategies, drawn from the broader field of ¹⁸F-radiochemistry and experiences with other opioid PET tracers, can be applied to enhance the production of [¹⁸F]this compound.

Key Optimization Parameters:

| Parameter | Strategy | Rationale |

| Precursor Concentration | Titration of precursor amount | Finding the optimal balance to maximize fluoride incorporation while minimizing unreacted precursor, which can be difficult to separate from the product. |

| Reaction Temperature | Precise temperature control | Balancing reaction kinetics with the thermal stability of the precursor and the labeled product. Higher temperatures can increase reaction rates but may also lead to degradation. |

| Reaction Time | Optimization of heating duration | Ensuring complete reaction without promoting the formation of byproducts or decomposition of the final product. |

| Base Selection and Concentration | Use of appropriate bases (e.g., K₂CO₃, KHCO₃, TBAHCO₃) and careful control of their amounts | The basicity of the reaction mixture is crucial. Excessive base can lead to the degradation of both the precursor and the product. mdpi.com |

| Solvent System | Choice of aprotic polar solvents (e.g., acetonitrile, DMSO) | The solvent must effectively dissolve the precursor and the fluoride salt while facilitating the nucleophilic substitution reaction. |

| Purification Method | Optimization of HPLC conditions (column, mobile phase, gradient) and/or Solid-Phase Extraction (SPE) | Effective purification is essential to separate the desired radiolabeled compound from unreacted fluoride, precursors, and other impurities, thereby ensuring high radiochemical and chemical purity. nih.gov |

A novel approach to accelerate the optimization of radiosynthesis involves using non-radioactive ¹⁹F-reagents at tracer-level concentrations, with analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This allows for high-throughput screening of various reaction conditions without the challenges of handling radioactivity, and the optimized conditions can then be translated to the ¹⁸F-radiosynthesis. nih.gov

The stability of the final product is also a critical consideration. The addition of stabilizers, such as ethanol (B145695), to the final formulation can help to maintain radiochemical purity over time, which is particularly important for clinical applications where the radiotracer may not be used immediately after synthesis.

4 Advancements in Automated Radioligand Production Systems

The demand for reproducible and high-yield production of PET radiopharmaceuticals under Good Manufacturing Practice (GMP) conditions has driven the development of automated synthesis modules. These systems offer significant advantages in terms of radiation safety, consistency, and efficiency, making them indispensable for the routine production of radiotracers for both research and clinical use.

While specific, detailed reports on the fully automated synthesis of this compound are limited, the general principles and commercially available platforms are readily adaptable for its production. The synthesis of other ¹⁸F-labeled opioid antagonists, such as [¹⁸F]FE-DPN, has been successfully automated on modified commercial synthesis modules. mdpi.com

Commonly Used Automated Synthesis Modules:

| Module | Key Features |

| GE TRACERlab | A widely used platform with various configurations (e.g., FX F-N, FXFE) that can be adapted for the synthesis of a wide range of ¹⁸F-labeled compounds. The automated synthesis of the opioid receptor antagonist [¹¹C]diprenorphine has been demonstrated on a TRACERlab FXFE module. nih.gov |

| IBA Synthera | A cassette-based system that offers flexibility and ease of use. The automated synthesis of [¹⁸F]DPA-714 has been successfully implemented on an IBA Synthera® module. nih.gov |

| Trasis AllinOne | A versatile synthesis module capable of handling complex, multi-step syntheses, including HPLC purification and formulation, making it suitable for a variety of ¹⁸F-labeled radiopharmaceuticals. nih.govresearchgate.net |

The process of automating the synthesis of [¹⁸F]this compound would typically involve the following steps, all performed within a lead-shielded hot cell:

[¹⁸F]Fluoride Trapping and Elution: Cyclotron-produced [¹⁸F]fluoride is trapped on an anion exchange cartridge and then eluted into the reaction vessel using a solution containing a phase transfer catalyst (e.g., Kryptofix 2.2.2.) and a base (e.g., potassium carbonate).

Azeotropic Drying: The water is removed from the [¹⁸F]fluoride solution by azeotropic distillation with acetonitrile. This step is critical as the presence of water can significantly reduce the efficiency of the nucleophilic fluorination.

Radiolabeling Reaction: The triflate precursor, dissolved in an appropriate solvent, is added to the dried [¹⁸F]fluoride, and the mixture is heated to the optimized temperature for a specific duration.

Purification: The crude reaction mixture is then purified, typically using automated HPLC. The fraction containing the purified [¹⁸F]this compound is collected.

Formulation: The collected fraction is reformulated into a physiologically compatible solution, typically involving the removal of the HPLC solvent and redissolving the final product in a sterile saline solution, often containing a small amount of ethanol for stabilization.

The development of cassette-based systems has further simplified the process, allowing for the quick and easy setup of different syntheses without the need for extensive cleaning and validation between runs. These advancements in automated radiochemistry are pivotal for increasing the accessibility of novel radiotracers like [¹⁸F]this compound for widespread research and potential clinical applications in understanding the complex role of the opioid system in health and disease.

Pharmacological Characterization in Preclinical Research Systems

Opioid Receptor Binding Affinity and Selectivity Profiles

The affinity of a ligand for its receptor is a primary determinant of its potency and a critical parameter in its pharmacological evaluation. The selectivity profile, in turn, defines its potential for specific therapeutic effects versus off-target activities.

Quantitative equilibrium binding studies are fundamental to determining the affinity of a ligand for a receptor. These experiments typically involve radioligand binding assays where the test compound, in this case, 3-Acetyl-6-deoxy-6-fluoronaltrexone, competes with a radiolabeled ligand of known affinity for binding to a specific opioid receptor subtype (mu, kappa, or delta). The results of these assays are expressed as the inhibition constant (Kᵢ) or the dissociation constant (Kₑ), which are measures of the ligand's binding affinity. A lower Kᵢ or Kₑ value indicates a higher binding affinity.

As of the latest available research, specific Kᵢ or Kₑ values for this compound at the mu, kappa, and delta opioid receptors have not been publicly disseminated in peer-reviewed literature. This data is crucial for a definitive quantitative assessment of its receptor binding affinity.

The selectivity of this compound for the mu (µ), kappa (κ), and delta (δ) opioid receptors is determined by comparing its binding affinities for each receptor subtype. This is typically expressed as a ratio of the Kᵢ or Kₑ values. For instance, a high µ/κ selectivity ratio would indicate that the compound binds with much higher affinity to the mu-opioid receptor than to the kappa-opioid receptor.

Detailed selectivity profiling for this compound, including specific selectivity ratios, is not currently available in the public scientific domain. Such studies would be essential to understand its potential as a selective or non-selective opioid ligand.

To contextualize the binding affinity of a new compound, it is often compared to well-characterized benchmark ligands. For an antagonist like this compound, relevant comparators would include its parent compound, naltrexone (B1662487), as well as other standard antagonists like naloxone. Naltrexone itself exhibits high affinity for the mu-opioid receptor and progressively lower affinity for the kappa and delta receptors. researchgate.net

Comparative binding data that directly contrasts this compound with these benchmark ligands is not yet published. Such a comparison would be instrumental in understanding the impact of the 3-acetyl and 6-fluoro substitutions on the binding profile of the naltrexone scaffold.

Many opioid ligands exhibit stereoselectivity, meaning that one enantiomer (a non-superimposable mirror image of the molecule) binds with significantly higher affinity to the opioid receptor than the other. Naltrexone and its derivatives are chiral molecules. Therefore, a complete pharmacological characterization would involve separating the enantiomers of this compound and evaluating their binding affinities individually.

There is currently no publicly available research that has investigated the enantiomeric specificity of this compound's interactions with opioid receptors.

Ligand-Receptor Interaction Dynamics

Beyond the equilibrium state of binding, the kinetics of how a ligand associates with and dissociates from its receptor provide further insight into its pharmacological action.

Kinetic binding analysis measures the rate at which a ligand binds to the receptor (the association rate constant, kₒₙ) and the rate at which it detaches from the receptor (the dissociation rate constant, kₒբբ). These parameters can influence the onset and duration of the ligand's effect. A slow dissociation rate, for example, can lead to a prolonged duration of action.

Specific data on the association and dissociation rates for this compound at the various opioid receptors are not available in the current body of scientific literature.

Assessment of Allosteric Modulation on Ligand Binding

A critical step in characterizing a novel compound is to determine if it acts as an allosteric modulator. Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site used by the endogenous ligand. nih.govmdpi.com This binding can result in a change in the receptor's conformation, thereby altering the binding affinity or efficacy of the orthosteric ligand. nih.gov Such studies are crucial for understanding the nuanced effects a compound might have on receptor function. However, specific data from radioligand binding assays or other techniques that would elucidate the allosteric potential of this compound are not presently documented in scientific literature.

Functional Receptor Interactions in In Vitro Systems

Characterization of Agonist/Antagonist Properties in Cell-Based Assays

To understand a compound's functional effect, cell-based assays are employed to determine whether it activates the receptor (acting as an agonist) or blocks the action of other ligands (acting as an antagonist). These assays measure the cellular response following compound application. The current body of research lacks specific data from assays, such as cAMP accumulation or calcium mobilization assays, that would define the agonist or antagonist profile of this compound at opioid receptors.

Investigation of G-Protein Coupling and Downstream Signaling Pathways (e.g., Adenylyl Cyclase Activity)

Opioid receptors are G-protein coupled receptors (GPCRs), and their activation typically leads to the inhibition of adenylyl cyclase, an enzyme responsible for producing the second messenger cyclic AMP (cAMP). uniprot.orgelsevierpure.com Investigating a compound's influence on G-protein coupling and its downstream effect on adenylyl cyclase activity is fundamental to understanding its signaling properties. nih.govnih.gov This is often assessed through assays measuring GTPγS binding or changes in cAMP levels. elsevierpure.com At present, there is no published research detailing the effects of this compound on these specific signaling pathways.

Analysis of Beta-Arrestin Recruitment and Receptor Internalization

In addition to G-protein signaling, the recruitment of β-arrestin proteins to the receptor is another key signaling pathway for GPCRs. nih.gov β-arrestin recruitment can lead to receptor desensitization, internalization (the removal of receptors from the cell surface), and the initiation of separate, G-protein-independent signaling cascades. nih.gov The concept of "biased agonism," where a compound preferentially activates one pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment), is a major focus in modern pharmacology. Characterizing the profile of this compound in β-arrestin recruitment and receptor internalization assays would be vital for a complete understanding of its function, but such data is currently unavailable.

Ex Vivo Receptor Characterization Studies

High-Resolution Quantitative Receptor Autoradiography in Brain Tissue Sections

Ex vivo techniques like quantitative receptor autoradiography are used to visualize and quantify the binding of a radiolabeled compound to receptors in their native environment within brain tissue slices. This provides valuable information about the compound's regional binding distribution and affinity in a complex biological system. There are no published autoradiography studies using radiolabeled this compound to map its binding sites within the brain.

Comprehensive Regional Opioid Receptor Distribution Mapping in Animal Models

The regional distribution of this compound binding sites within the brain has been extensively mapped in animal models, primarily utilizing the tritiated form of the compound, [³H]cyclofoxy, in conjunction with autoradiography. These studies have revealed a heterogeneous distribution pattern that aligns closely with the known densities of opioid receptors in various brain structures.

In vivo studies in rats have demonstrated that the accumulation of [³H]cyclofoxy is highest in regions recognized for their dense populations of opioid receptors. The thalamus, in particular, exhibits a markedly high receptor density (Bmax), whereas the cerebellum shows a significantly lower density of binding sites. researchgate.netnih.gov This differential distribution is a key indicator that the binding of this compound is specific to opioid receptors. The in vivo dissociation constant (KD), a measure of binding affinity, was found to be relatively consistent across different brain structures, suggesting that the compound binds with similar affinity to receptors in various regions. researchgate.netnih.gov

The binding potential, a composite measure of receptor density and affinity, also showed considerable variation across different brain regions, further supporting the specific and regionally-differentiated interaction of this compound with opioid receptors in the living brain. researchgate.netnih.gov

Displacement Studies in Homogenate and Tissue Slice Preparations

Displacement studies using brain homogenates and tissue slices have been crucial in elucidating the specific opioid receptor subtypes to which this compound binds. These in vitro assays have confirmed that the compound is a potent antagonist with a notable affinity for both mu (µ) and kappa (κ) opioid receptors.

In these experimental paradigms, radiolabeled this compound ([³H]cyclofoxy) is incubated with brain tissue preparations. The ability of other, unlabeled opioid receptor ligands to displace the radiolabeled compound provides a measure of their relative binding affinities. Research has consistently shown that [³H]cyclofoxy labels both mu and kappa opioid binding sites.

While specific in vitro Ki values from a single comprehensive displacement study are not uniformly reported across the literature, the collective evidence from various studies, including in vivo research, points to a strong interaction with mu and kappa receptors. The in vivo dissociation constant (KD) has been estimated to be in the low nanomolar range (2.1-5.2 nM), which is indicative of high-affinity binding. researchgate.netnih.gov This is further supported by findings that its accumulation in the brain can be displaced by naloxone, a non-selective opioid antagonist.

Molecular and Structural Insights into Ligand Receptor Interactions

Structure-Activity Relationship (SAR) Analysis of Naltrexone (B1662487) Derivatives

The structure-activity relationship (SAR) for naltrexone and its analogs is well-documented, providing a framework to predict how specific structural modifications influence receptor binding. Key interaction points on the naltrexone scaffold include the phenolic 3-hydroxyl group, the C6-keto group, and the N-cyclopropylmethyl substituent.

The phenolic hydroxyl group at the 3-position of morphinans is a crucial anchor for high-affinity binding to opioid receptors. This group typically acts as a hydrogen bond donor, interacting with a conserved histidine residue within the binding pocket of the mu-opioid receptor (MOR).

Modification of this hydroxyl group, for instance by acetylation to form a 3-acetyl moiety, fundamentally alters this interaction. The conversion to an ester group removes the hydrogen bond donating capability, which is generally expected to decrease binding affinity at the MOR. Studies on morphinans where the 3-hydroxyl is replaced or modified consistently show a reduction in potency. For example, replacing the phenolic group in potent morphinan (B1239233) agonist/antagonists with other functionalities often leads to a considerable decrease in affinity. nih.gov The addition of a 3-hydroxyl group to certain opioid ligands has been shown to markedly enhance affinity across all three opioid receptor types. nih.gov Therefore, the introduction of a 3-acetyl group in 3-Acetyl-6-deoxy-6-fluoronaltrexone would likely lead to a significant reduction in binding affinity compared to its 3-hydroxyl counterpart, naltrexone, due to the loss of this critical hydrogen bond.

Replacing the C6-keto group of naltrexone with a fluorine atom introduces several changes:

Stereochemistry and Size: The removal of the ketone and introduction of a single fluorine atom alters the local stereochemistry and reduces steric bulk compared to the original carbonyl or a hydroxyl group found in metabolites like 6β-naltrexol.

Electronic Effects: Fluorine is the most electronegative element, and its introduction can create strong dipole moments and potentially engage in halogen bonding or other non-covalent interactions with receptor residues. This can influence both binding affinity and selectivity.

Metabolic Stability: The C6-keto group is a site of metabolic reduction. Replacing it with a stable C-F bond would prevent this metabolic pathway.

Studies on 6-substituted naltrexamine derivatives show that introducing different moieties at this position can dramatically alter selectivity. For example, the introduction of specific N-heterocyclic groups at C6 has led to antagonists with over 700-fold selectivity for the MOR over the DOR. nih.gov While direct data for a 6-fluoro substitution is not prevalent, the principle remains that modifying this 'address' domain can fine-tune the ligand's interaction with non-conserved amino acid residues, thereby steering its selectivity profile. For instance, attaching a phenyl group at certain positions on C6-derived rings can cause a dramatic reduction in binding, highlighting the steric constraints of the binding pocket. nih.gov

The following table presents representative binding affinity data (Ki values in nM) for naltrexone and related compounds to illustrate the effects of modifications at the 3- and 6-positions.

| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Reference |

|---|---|---|---|---|

| Naltrexone | 0.55 | 152 | 85 | nih.gov |

| 6β-Naltrexol | 1.1 | 220 | 120 | nih.gov |

| Nalbuphine (differs at N-substituent and C6) | 0.81 | 27 | 0.22 | wikipedia.org |

| 14-O-Nicotinoyl Naltrexone (3-OH intact, 6-keto intact) | 0.09 | 3.57 | 2.88 | nih.gov |

This table includes data for related compounds to illustrate SAR principles, as direct experimental data for this compound is not publicly available.

The conformation of the N-cyclopropylmethyl group is particularly important for differentiating between agonist and antagonist activity. In antagonists like naltrexone, this group is thought to occupy a specific sub-pocket that stabilizes the receptor in an inactive conformation. The selective binding to different opioid receptors often depends on the conformation of moieties attached to the main scaffold, such as substituents at the C6 position, which can interact with variable regions of the receptor. acs.org The development of selective antagonists has often relied on designing molecules where an 'address' moiety, attached to the naltrexone core, adopts a specific conformation to interact favorably with unique residues in one receptor type over others. acs.org

Computational Modeling and Molecular Dynamics Simulations

To gain a deeper, atomistic understanding of how ligands like this compound interact with opioid receptors, computational methods are employed. These techniques allow for the visualization of binding poses and the calculation of interaction energies.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. acs.org The process utilizes the high-resolution crystal structures of the mu, delta, and kappa opioid receptors.

For this compound, the docking process would involve:

Generating a 3D model of the ligand.

Preparing the receptor structure (e.g., human MOR crystal structure) by removing any co-crystallized ligands and water molecules.

Using a docking algorithm to systematically place the ligand into the receptor's binding site in numerous possible conformations and orientations.

Scoring these poses based on a function that estimates the binding affinity.

Docking studies of naltrexone itself show that its protonated nitrogen forms a crucial salt bridge with a highly conserved aspartic acid residue (Asp147 in MOR) in transmembrane helix 3 (TM3). nih.govmdpi.com The rest of the molecule fits into a hydrophobic pocket, making contact with residues in several transmembrane helices. mdpi.comnih.gov It is hypothesized that this compound would adopt a similar core binding mode, anchored by the same ionic interaction. The 3-acetyl group would likely be oriented towards the solvent-exposed region, while the 6-fluoro group would project into the 'address' domain of the binding pocket, where its interactions would dictate receptor selectivity.

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time, typically on the nanosecond to microsecond scale. nih.govnih.gov MD simulations are performed by placing the docked complex into a simulated physiological environment, including a lipid bilayer and water molecules. mdpi.complos.org

These simulations can reveal:

Stability of the Binding Pose: Whether the initial docked pose is stable or if the ligand shifts to a different, more favorable orientation.

Key Interacting Residues: Identification of the specific amino acids that form lasting hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. For naltrexone derivatives, contacts with residues in TM2, TM3, TM6, and TM7 are common. mdpi.comnih.gov

For this compound, MD simulations would be crucial to understand the impact of the fluoro and acetyl groups. The simulation could clarify whether the fluorine atom forms favorable interactions, such as halogen bonds, with specific residues in the pocket, and how the loss of the 3-hydroxyl hydrogen bond is compensated for by other interactions. The energetic calculations would quantify the predicted decrease in affinity from the 3-acetylation and any potential gain or loss from the 6-fluoro substitution, providing a rational basis for its unique pharmacological profile.

Pharmacophore Modeling and Virtual Screening Applications

The exploration of novel opioid receptor ligands is a critical area of medicinal chemistry, driven by the need for compounds with improved therapeutic profiles. Computational techniques such as pharmacophore modeling and virtual screening have become indispensable tools in this endeavor, facilitating the rational design and discovery of new chemical entities. While direct studies on this compound are not extensively available in public literature, its structural features can be analyzed within the context of established pharmacophore models for opioid receptor antagonists.

A pharmacophore model outlines the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor target. For antagonists of the mu-opioid receptor (MOR), these models are typically constructed based on the crystal structures of the receptor in complex with known ligands or a series of active compounds. The naltrexone scaffold itself is a cornerstone for the development of such models due to its high affinity and antagonist activity at opioid receptors.

The key pharmacophoric elements of naltrexone and its derivatives generally include:

A protonated amine, which forms a crucial ionic interaction with a conserved aspartic acid residue (Asp147 in the MOR) in the receptor binding pocket.

A central hydrophobic core, provided by the rigid pentacyclic structure of the morphinan skeleton, which engages in van der Waals interactions with hydrophobic residues in the binding site.

A phenolic hydroxyl group at position 3, which can act as a hydrogen bond donor.

Substituents at various positions, such as the N-cyclopropylmethyl group and modifications at the C6 position, which can influence receptor selectivity and functional activity.

The introduction of a fluorine atom at the 6-position, as in 6-deoxy-6-fluoronaltrexone, is of particular interest. Fluorine's high electronegativity and small size can lead to altered electronic properties and potentially new interactions within the binding pocket, such as halogen bonds or dipole-dipole interactions, without significantly increasing steric bulk. Studies on other fluorinated epoxymorphinans have shown that such substitutions can maintain or even enhance binding affinity and may influence the compound's pharmacokinetic properties. rsc.org

The 3-acetyl group in this compound would mask the phenolic hydroxyl group of the parent naltrexone molecule. This modification would eliminate the hydrogen bond donating capability at this position and introduce a hydrogen bond acceptor (the carbonyl oxygen of the acetyl group). This alteration would significantly change the interaction profile within the binding pocket and could potentially alter the ligand's binding mode and selectivity profile. Research on other 3-substituted naltrexone analogs has demonstrated that modifications at this position can have profound effects on receptor affinity and function. nih.gov

Virtual Screening Applications

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Pharmacophore models serve as powerful filters in virtual screening campaigns. A pharmacophore model derived from a potent antagonist like a naltrexone analog can be used to rapidly screen millions of compounds, selecting only those that possess the required chemical features in the correct spatial arrangement.

A hypothetical pharmacophore model for a compound like this compound would incorporate the features of the naltrexone backbone along with the specific contributions of the 3-acetyl and 6-fluoro substituents. This model could then be employed in a virtual screening workflow to discover novel MOR antagonists with potentially unique properties. The workflow typically involves:

Database Preparation: A large database of 3D conformers of chemical compounds is prepared.

Pharmacophore-Based Filtering: The database is screened against the pharmacophore model, retaining only the molecules that match the defined features.

Molecular Docking: The hits from the pharmacophore screen are then docked into the crystal structure of the mu-opioid receptor to predict their binding orientation and estimate their binding affinity.

Scoring and Ranking: The docked poses are scored and ranked based on various scoring functions that estimate the binding energy.

Visual Inspection and Selection: The top-ranked compounds are visually inspected for their interactions with key residues in the binding site before being selected for experimental testing.

This hierarchical approach allows for the efficient exploration of vast chemical space, significantly reducing the time and cost associated with drug discovery. While no specific virtual screening studies utilizing a this compound-based pharmacophore have been published, the principles outlined above would be directly applicable to the search for new opioid receptor modulators.

Applications and Utility in Preclinical Research Paradigms

Utilization as a Radioligand for Receptor Quantification

As a radioligand, [¹⁸F]3-acetyl-6-deoxy-6-fluoronaltrexone serves as a powerful probe for visualizing and quantifying opioid receptors, providing crucial data on their distribution and density in the central nervous system.

In vitro binding assays are fundamental to characterizing the interaction of a ligand with its receptor. Studies have demonstrated that this compound binds with high affinity to opiate receptors. nih.gov The specificity of this binding is confirmed by displacement studies, where the accumulation of [¹⁸F]this compound in receptor-rich brain regions can be completely blocked by the co-administration of the active enantiomer of naloxone, another opioid antagonist. nih.gov Conversely, the pharmacologically inert (+)-naloxone enantiomer has no such effect, underscoring the stereospecificity of the interaction with the opioid receptor. nih.gov

| Compound | μ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | Reference |

|---|---|---|---|---|

| Naltrexone (B1662487) | 0.09 - 0.55 | 11 - 60 | 0.38 - 1.3 | nih.govguidetopharmacology.orgresearchgate.net |

| 6β-Naltrexol | 0.24 | 143 | 1.1 | researchgate.net |

| Naloxone | 1.2 - 2.6 | 26 - 49 | 3.1 - 18 | researchgate.net |

This table presents a range of reported Ki values for naltrexone and related compounds, demonstrating the typical high affinity for the μ-opioid receptor.

Following in vivo administration, ex vivo techniques such as autoradiography can provide a high-resolution map of receptor distribution and density. In this method, an animal is administered the radiolabeled compound, and after a specific time, the brain is removed, sectioned, and exposed to a photographic film or a phosphor imaging screen. The resulting image reveals the precise anatomical locations of the radioligand binding. The mention of "autoradiography" in the literature concerning [¹⁸F]3-acetylcyclofoxy suggests its utility in such applications. nih.gov

This technique allows for a detailed examination of opioid receptor density in various brain regions, which can then be correlated with specific physiological functions or pathological conditions. While specific studies detailing the use of [¹⁸F]this compound for ex vivo receptor mapping are not extensively documented in the available literature, its properties as a high-affinity opioid receptor radioligand make it a suitable candidate for such investigations.

Probing Opioid Receptor Regulation and Plasticity in Animal Models

The dynamic nature of opioid receptors, including their regulation in response to various stimuli, is a critical area of research for understanding phenomena such as tolerance, dependence, and addiction.

Chronic administration of opioid agonists or antagonists can lead to adaptive changes in the number of opioid receptors expressed on the cell surface, a process known as upregulation or downregulation. While there is a body of research on how antagonists like naltrexone can influence receptor trafficking and plasticity, specific studies utilizing this compound to quantify these changes are not prominent in the reviewed scientific literature. nih.gov In principle, a radioligand like [¹⁸F]this compound could be used in longitudinal PET imaging studies or ex vivo autoradiography to measure changes in receptor density over time in response to pharmacological challenges.

Opioid receptor function is also modulated by trafficking processes, including internalization (endocytosis) and subsequent recycling to the cell surface or degradation, as well as desensitization, where the receptor becomes less responsive to stimulation. These mechanisms are crucial for the development of tolerance. While the study of these intricate cellular processes often involves cell culture systems and molecular biology techniques, in vivo imaging with specific radioligands can provide insights into the net effect of these processes on receptor availability. There is currently a lack of published research specifically employing this compound to investigate these receptor trafficking and desensitization mechanisms.

Comparative Research in Opioid Receptor Systems

The development of various opioid radioligands allows for comparative studies to understand the unique properties of each and to select the most appropriate tool for a specific research question. [¹⁸F]this compound, as a naltrexone derivative, is part of a larger family of opioid antagonists that have been structurally modified to alter their affinity, selectivity, and pharmacokinetic properties. nih.gov

For instance, its utility can be compared to other PET radioligands used for imaging opioid receptors, such as [¹¹C]carfentanil, a potent μ-opioid receptor agonist, or other antagonist radioligands. The choice between an agonist and an antagonist radioligand can be critical, as they may be sensitive to different functional states of the receptor. The availability of a fluorine-18 (B77423) labeled antagonist like [¹⁸F]this compound is advantageous due to the longer half-life of fluorine-18 (approximately 110 minutes) compared to carbon-11 (B1219553) (approximately 20 minutes), which allows for longer imaging protocols and transport of the radiotracer to facilities without an on-site cyclotron. nih.govmdpi.com

Differentiation of Opioid Receptor Subtype Distributions

This compound, when labeled with a positron-emitting isotope such as Fluorine-18 to create [¹⁸F]this compound (also known as [¹⁸F]3-Acetylcyclofoxy), is instrumental in visualizing the distribution of opioid receptors within the central nervous system. nih.gov Preclinical studies utilizing techniques like Positron Emission Tomography (PET) have demonstrated its efficacy in mapping receptor-rich regions.

In both rat and baboon models, intravenous administration of [¹⁸F]this compound results in its accumulation in areas known to have high densities of opioid receptors. nih.gov PET imaging clearly visualizes high concentrations of the tracer in structures such as the basal ganglia and thalamus. nih.gov This distribution pattern is consistent with the established neuroanatomical localization of opioid receptors, thereby allowing researchers to differentiate regions with varying receptor densities. The high affinity of this fluoro-analogue for opioid receptors makes it a useful probe for these visualization studies. nih.gov

The specificity of its binding is a key factor in its utility. The accumulation in these brain regions is shown to be stereospecific, a hallmark of receptor-mediated binding. This characteristic allows for the clear differentiation of specific receptor binding from non-specific background signals, which is crucial for accurately mapping receptor distributions.

| Preclinical Model | Observed Outcome | Significance |

| Rat Brain | Accumulation of [¹⁸F]this compound in receptor-rich regions. nih.gov | Demonstrates utility in mapping opioid receptor distribution in a small animal model. nih.gov |

| Baboon Brain | Clear visualization of basal ganglia and thalamus via PET imaging for up to 95 minutes post-injection. nih.gov | Confirms the tracer's effectiveness in a primate model, showing a typical opioid receptor distribution pattern. nih.gov |

Assessment of Receptor Accessibility and Ligand Penetration in Preclinical Models

Beyond mapping the static distribution of receptors, this compound is pivotal in assessing the accessibility of these receptors and the penetration of ligands into the brain in living animals. The ability to visualize the tracer in the brain confirms its capacity to cross the blood-brain barrier and reach its target sites.

A critical method for demonstrating receptor accessibility and the specificity of ligand-receptor interaction is through displacement studies. In preclinical experiments, the accumulation of [¹⁸F]this compound in the brain can be blocked by the co-administration of another opioid receptor ligand. nih.gov Specifically, the binding of the tracer is completely displaced by the pharmacologically active enantiomer of naloxone, (-)-naloxone. nih.gov In contrast, the administration of the same dose of the inert (+)-naloxone enantiomer has no discernible effect on the tracer's accumulation. nih.gov

This stereospecific displacement provides unequivocal evidence that [¹⁸F]this compound is binding to the opioid receptor and that these receptors are accessible to competing ligands. This paradigm is fundamental for in vivo competition assays, which can be used to determine the binding potency of new, unlabeled drug candidates at the opioid receptor in a living system. The successful synthesis of the high specific activity radiotracer is a foundational element for these applications. nih.gov

| Experimental Condition | Tracer Used | Observation in Receptor-Rich Brain Regions | Interpretation |

| Baseline | [¹⁸F]this compound | High accumulation visualized. nih.gov | Successful penetration of the blood-brain barrier and binding to accessible opioid receptors. nih.gov |

| Displacement | [¹⁸F]this compound with (-)-naloxone | Accumulation is completely displaced. nih.gov | Demonstrates specific, competitive binding at the opioid receptor site, confirming receptor accessibility. nih.gov |

| Control | [¹⁸F]this compound with (+)-naloxone | No detectable effect on accumulation. nih.gov | Confirms the stereospecificity of the receptor binding, a key indicator of a targeted interaction. nih.gov |

Future Research Directions

Exploration of Further Structural Modifications for Enhanced Receptor Selectivity and Specificity

While 3-acetyl-6-deoxy-6-fluoronaltrexone demonstrates high affinity for opioid receptors, future research will delve into further structural modifications to enhance its selectivity for individual receptor subtypes (mu, delta, and kappa). Achieving higher selectivity would allow for more precise investigation of the roles of each receptor type in various physiological and pathological processes.

One avenue of exploration involves the strategic substitution of different chemical groups at various positions on the naltrexone (B1662487) backbone. Based on the "isosterism" concept, where one atom or group of atoms is replaced by another with similar physical and chemical properties, researchers can design new derivatives. For instance, replacing an aromatic carbon with a nitrogen atom has been shown in other compounds to improve target binding affinity and metabolic stability. researchgate.net By systematically creating and testing these new analogues, scientists aim to identify compounds with an optimal balance of high affinity and specificity for a single opioid receptor subtype.

Another approach is the development of fluorescently labeled versions of this compound. By attaching a fluorophore (a fluorescent chemical compound) to the molecule, researchers can create probes that allow for the direct visualization of opioid receptors in living cells. nih.gov The choice of fluorophore and the point of attachment on the naltrexone structure are critical to ensure that the probe retains its high affinity and selectivity for the target receptor. nih.govscispace.com These fluorescent probes would be invaluable for studying receptor trafficking, internalization, and interactions with other proteins at a single-molecule level. nih.gov

| Research Approach | Goal | Potential Impact |

| Systematic Structural Modifications | Enhance selectivity for mu, delta, or kappa opioid receptors. | More precise tools to study individual receptor functions. |

| Isosteric Replacements | Improve binding affinity and pharmacokinetic properties. | Development of more effective and safer therapeutic agents. researchgate.net |

| Fluorescent Labeling | Visualize opioid receptor dynamics in real-time. | Deeper understanding of receptor biology and drug interactions. nih.govscispace.com |

Development of Novel and More Efficient Radiosynthetic Methodologies

The use of this compound in positron emission tomography (PET) imaging relies on its labeling with the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]). Current methods for this radiosynthesis can be complex and time-consuming. Future research is focused on developing novel and more efficient radiosynthetic methodologies to improve the accessibility and utility of [¹⁸F]this compound.

One promising strategy involves the use of automated synthesis modules. Automation can lead to shorter synthesis times, higher radiochemical yields, and improved reproducibility. nih.gov For example, a convenient method for preparing high specific activity [¹⁸F]3-acetylcyclofoxy (another name for [¹⁸F]this compound) was developed using a one-step triflate displacement reaction with tetraethylammonium (B1195904) [¹⁸F]fluoride. nih.govnih.gov This method resulted in a 35% decay-corrected yield with a total synthesis time of 60 minutes. nih.gov

Further research will likely explore alternative precursors and labeling strategies to streamline the process even more. For instance, the development of "click chemistry" approaches, which involve rapid and specific reactions, could significantly simplify the labeling procedure. The optimization of purification methods, such as high-performance liquid chromatography (HPLC), is also a key area of focus to ensure the final product is of high purity and suitable for clinical applications. nih.govnih.gov

| Radiosynthesis Parameter | Current Method ([¹⁸F]3-acetylcyclofoxy) | Future Goals |

| Precursor | Secondary triflate precursor nih.gov | Exploration of more reactive and stable precursors. |

| Fluorine-18 Source | Tetraethylammonium [¹⁸F]fluoride nih.govnih.gov | Development of more efficient [¹⁸F]fluorination agents. |

| Reaction Time | 60 minutes nih.gov | Reduction of synthesis time through automation and optimized reaction conditions. |

| Radiochemical Yield | 35% (decay-corrected) nih.gov | Maximization of yield to improve cost-effectiveness. |

| Purification | HPLC nih.gov | Development of faster and more efficient purification techniques. |

Integration with Complementary Preclinical Imaging Techniques for Multimodal Research

To gain a more comprehensive understanding of the complex interplay of neurochemical systems in the brain, future research will focus on integrating PET imaging with [¹⁸F]this compound with other preclinical imaging modalities. This multimodal approach allows for the simultaneous or sequential assessment of different biological processes, providing a more complete picture of brain function and dysfunction.

Combining PET with magnetic resonance imaging (MRI), for example, would allow researchers to correlate opioid receptor density and occupancy with anatomical structures and functional connectivity in the brain. Functional MRI (fMRI) can reveal changes in blood flow and neuronal activity, which can then be linked to the distribution of opioid receptors as visualized by PET.

Another powerful combination is PET with electroencephalography (EEG) or magnetoencephalography (MEG). These techniques provide high temporal resolution, allowing for the real-time tracking of neural oscillations and event-related potentials. By combining these data with the spatial information from PET, researchers can investigate how opioid receptor activity influences brain network dynamics and cognitive processes.

Elucidating Undiscovered Aspects of Opioid Receptor Biology Using this compound as a Chemical Probe

Beyond its use in imaging, this compound serves as a valuable chemical probe to explore previously unknown aspects of opioid receptor biology. nih.gov Its high affinity and specificity make it an ideal tool for investigating the intricate mechanisms of opioid receptor signaling, regulation, and interaction with other cellular components.

One area of active investigation is the concept of "functional selectivity" or "biased agonism," where a ligand can preferentially activate certain downstream signaling pathways over others. scienceopen.com By using derivatives of this compound that are modified to act as agonists with different signaling biases, researchers can dissect the specific roles of various signaling cascades in producing the diverse effects of opioids. scienceopen.com

Q & A

Q. What synthetic methodologies are optimal for producing 3-Acetyl-6-deoxy-6-fluoronaltrexone with high purity?

- Methodological Answer : The synthesis typically involves fluorination at the 6-position of naltrexone derivatives, followed by acetylation. Key steps include:

- Fluorination : Use of fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions to replace hydroxyl groups with fluorine.

- Acetylation : Reaction with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to introduce the acetyl group.

- Purification : Column chromatography (silica gel, chloroform/methanol gradient) or recrystallization to isolate the product. Monitor purity via HPLC with UV detection (λ = 254 nm) .

Critical Parameters : Reaction temperature (0–25°C for fluorination), solvent choice (dioxane or DMF), and stoichiometric ratios to minimize byproducts.

Q. How can this compound be reliably quantified in biological matrices?

- Methodological Answer :

- Sample Preparation : Extract from plasma/serum using acetonitrile-protein precipitation. For enhanced sensitivity, derivatize with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to improve volatility for GC-MS analysis .

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with fluorescence or MS detection.

- Validation : Include calibration curves (1–100 ng/mL), spike-recovery tests (>85%), and inter-day precision (<10% RSD).

Advanced Research Questions

Q. What experimental strategies can address discrepancies in reported opioid receptor binding affinities for this compound?

- Methodological Answer :

- Standardized Assays : Conduct competitive radioligand binding assays (e.g., [³H]-naltrexone displacement) using HEK-293 cells expressing μ-opioid receptors.

- Control Variables : Buffer composition (e.g., 50 mM Tris-HCl, pH 7.4), incubation time (60 min at 25°C), and GTPγS (to stabilize G-protein coupling).

- Data Analysis : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ and Ki values. Compare results across multiple labs using shared reference standards .

Q. How does the 6-fluoro substitution in this compound influence metabolic stability compared to parent compounds?

- Methodological Answer :

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Track depletion via LC-MS/MS over 60 minutes.

- Metabolite Identification : Use high-resolution MS (HRMS) to detect hydroxylation or deacetylation products.

- Stability Metrics : Calculate half-life (t₁/₂) and intrinsic clearance (Cl_int). Fluorine’s electron-withdrawing effect may reduce oxidative metabolism, extending t₁/₂ .

Q. What formulation approaches mitigate hydrolysis of the acetyl group in this compound under physiological conditions?

- Methodological Answer :

- pH Optimization : Use buffered solutions (pH 4–5) to slow hydrolysis.

- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage.

- Encapsulation : Use PEGylated liposomes to shield the acetyl group from enzymatic degradation. Validate stability via accelerated aging studies (40°C/75% RH for 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.